1-(4-Fluorophenyl)butan-2-ol
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Overview
Description
1-(4-Fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H13FO It is a secondary alcohol with a fluorine atom attached to the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Fluorophenyl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluorophenyl)butan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method offers high yields and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone, 1-(4-fluorophenyl)butan-2-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane, 1-(4-fluorophenyl)butane, using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in ether.
Major Products Formed
Oxidation: 1-(4-Fluorophenyl)butan-2-one.
Reduction: 1-(4-Fluorophenyl)butane.
Substitution: 1-(4-Fluorophenyl)butyl chloride or 1-(4-Fluorophenyl)butyl bromide.
Scientific Research Applications
1-(4-Fluorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)butan-2-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)butan-2-one: The ketone analog of 1-(4-fluorophenyl)butan-2-ol, which can be synthesized through oxidation.
1-(4-Fluorophenyl)butane: The fully reduced form of the compound, obtained through reduction.
1-(4-Fluorophenyl)butyl chloride: A halogenated derivative formed through substitution reactions.
Uniqueness
This compound is unique due to its secondary alcohol structure combined with a fluorinated aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific synthetic and pharmacological applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6,10,12H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXQNMGUBAWLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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